molecular formula C22H21NO4 B12598799 2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648924-36-1

2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12598799
CAS No.: 648924-36-1
M. Wt: 363.4 g/mol
InChI Key: FXOWKZIQMWUDSH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields such as medicine, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves the reaction of 2-hydroxy-5-methoxybenzoic acid with 3-(2-phenylethoxy)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methoxybenzamide
  • 3-(2-Phenylethoxy)aniline
  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide

Uniqueness

2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups on the benzamide core, as well as the phenylethoxy substituent. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

648924-36-1

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

2-hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C22H21NO4/c1-26-18-10-11-21(24)20(15-18)22(25)23-17-8-5-9-19(14-17)27-13-12-16-6-3-2-4-7-16/h2-11,14-15,24H,12-13H2,1H3,(H,23,25)

InChI Key

FXOWKZIQMWUDSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3

Origin of Product

United States

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